(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Catalog No.
S671863
CAS No.
144222-34-4
M.F
C21H22N2O2S
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethy...

CAS Number

144222-34-4

Product Name

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m1/s1

InChI Key

UOPFIWYXBIHPIP-NHCUHLMSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Synonyms

(1R,2R)-(-)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine; (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine; (1R,2R)-1-Amino-2-tosylamino-1,2-diphenylethane; (1R,2R)-N-p-Toluenesulfonyl-1,2-diphenylethylenediamine; (R,R)-1,2-Diphenyl-N-(p-toluenes

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N

This compound is a chiral diamine characterized by the presence of two phenyl groups and a toluenesulfonyl moiety. The specific stereochemistry indicated by (1R,2R) suggests that the compound has unique spatial arrangements that can influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

  • Molecular Formula: C18H20N2O2S
  • Molecular Weight: 336.43 g/mol

The mechanism of action of (R,R)-TsDPEN as a ligand in asymmetric catalysis involves its ability to bind to a metal catalyst and influence the reaction pathway to favor the formation of one stereoisomer of the product molecule. The specific details of this mechanism would depend on the particular catalytic reaction involved [].

Chiral Catalyst

Due to its defined stereochemistry, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine acts as a chiral catalyst in various asymmetric reactions. These reactions involve the formation of new bonds, where one molecule becomes a mirror image of the other. The catalyst helps control the formation of these mirror images, leading to the desired product with higher enantioselectivity.

Examples of its use as a chiral catalyst include:

  • Aldol reactions: These reactions combine two carbonyl compounds to form a β-hydroxy carbonyl compound. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to achieve high enantioselectivity in aldol reactions.
  • Diels-Alder reactions: These reactions involve the cycloaddition of a diene and a dienophile. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used as a catalyst to control the stereochemistry of the resulting cycloadduct.

Ligand Design

The molecule's structure makes it a valuable building block for designing chiral ligands for metal complexes. These ligands bind to metal atoms, influencing their reactivity and selectivity in various catalytic processes. By incorporating (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine into ligand design, researchers can tailor catalysts for specific reactions.

This approach allows for the development of new and efficient catalysts for various chemical transformations, including:

  • Hydrogenation reactions: These reactions involve the addition of hydrogen to an unsaturated bond. Chiral catalysts containing (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to achieve selective hydrogenation of specific double bonds in complex molecules.
  • Hydroformylation reactions: These reactions involve the addition of a formyl group (CHO) to an unsaturated bond. Chiral catalysts based on (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to control the regio- and enantioselectivity of these reactions.

Asymmetric Synthesis

The molecule's chiral nature allows its use in asymmetric synthesis, where the desired product is formed in excess of its mirror image. This is achieved by incorporating the molecule into reaction schemes that favor the formation of one enantiomer over the other.

(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine finds application in the asymmetric synthesis of various important compounds, including:

  • Pharmaceuticals: Many drugs are chiral, and their activity can differ significantly between enantiomers. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to synthesize specific enantiomers of drugs, ensuring their desired therapeutic effect and minimizing side effects.
  • Natural products: Many natural products, such as amino acids and sugars, are chiral and play essential roles in biological processes. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine can be used to synthesize these natural products in their biologically active forms.
Typical for amines and sulfonamides. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides.
  • Formation of Coordination Complexes: The nitrogen atoms can coordinate with metal centers, which is significant in catalysis.

These reactions are crucial for its potential applications in organic synthesis and materials science.

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine exhibits notable biological activities:

  • Anticancer Properties: Studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis.
  • Antioxidant Activity: The presence of phenolic groups contributes to its ability to scavenge free radicals.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions fully .

The synthesis of (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine can be achieved through several methods:

  • Starting from Diphenylethylenediamine:
    • Reaction with p-toluenesulfonyl chloride in the presence of a base (like triethylamine) leads to the formation of the sulfonamide derivative.
  • Chiral Resolution:
    • Enantiomerically pure forms can be obtained through chiral chromatography or by using chiral auxiliaries during synthesis.
  • Alternative Routes:
    • Other synthetic routes may involve the use of coupling reactions or multi-step synthesis involving protecting group strategies to ensure selectivity .

The compound has various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activity.
  • Catalysis: Acts as a ligand in metal-catalyzed reactions.
  • Research: Studied for its potential in understanding structure-activity relationships in medicinal chemistry.

Interaction studies involving (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine focus on its binding affinity with biological targets:

  • Molecular Docking Studies: Computational methods predict how this compound interacts with various receptors and enzymes.
  • In Vitro Assays: Laboratory tests assess its efficacy against specific biological targets, providing insights into its therapeutic potential .

Several compounds share structural similarities with (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine:

Compound NameStructure CharacteristicsUnique Features
N,N-Dimethyl-1,2-diphenylethylenediamineSimilar diphenyl structureDimethyl substitution enhances solubility
1,2-DiphenylethylenediamineLacks sulfonyl groupMore basic properties; less sterically hindered
N-(4-Toluenesulfonyl)-1,2-diphenylethyleneSimilar sulfonyl groupDifferent connectivity; potential for varied reactivity

These comparisons highlight the unique aspects of (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine regarding its stereochemistry and functional group interactions.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

366.14019912 g/mol

Monoisotopic Mass

366.14019912 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Dates

Modify: 2023-08-15

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